molecular formula C12H17BN2O3 B6338140 4-(Formamido)pyridine-3-boronic acid pinacol ester CAS No. 2096339-07-8

4-(Formamido)pyridine-3-boronic acid pinacol ester

Cat. No.: B6338140
CAS No.: 2096339-07-8
M. Wt: 248.09 g/mol
InChI Key: ZGZPPMFTRJUUPW-UHFFFAOYSA-N
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Description

4-(Formamido)pyridine-3-boronic acid pinacol ester is a boronic acid ester derivative of pyridine that serves as a valuable building block in synthetic and medicinal chemistry research. As a protected boronic acid, it offers enhanced stability and solubility for handling and storage compared to its corresponding boronic acid. The formamido group at the 4-position of the pyridine ring can act as both a hydrogen bond donor and acceptor, making it a key functional group for molecular recognition and for introducing further chemical diversity. In laboratory applications, this reagent is primarily used in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction allows researchers to form a carbon-carbon bond between the boronic ester and a variety of organic electrophiles, such as aryl or vinyl halides. This enables the efficient synthesis of complex, functionalized biaryl structures, which are common scaffolds in the development of pharmaceuticals, agrochemicals, and organic materials. The compound is offered for research purposes and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications. Handling and Safety: Researchers should handle this compound with appropriate care. Refer to the supplied Safety Data Sheet (SDS) for detailed hazard information, safe handling procedures, and storage conditions, which typically include storage sealed in a dry environment at 2-8°C .

Properties

IUPAC Name

N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]formamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BN2O3/c1-11(2)12(3,4)18-13(17-11)9-7-14-6-5-10(9)15-8-16/h5-8H,1-4H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGZPPMFTRJUUPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CN=C2)NC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and General Procedure

The most widely reported method involves a two-step process: (1) protection of the amino group and (2) palladium-catalyzed Miyaura borylation. Starting from 3-bromo-4-aminopyridine, the amino group is first acetylated using acetic anhydride in dichloromethane to form 3-acetamido-4-bromopyridine. Subsequent borylation employs bis(pinacolato)diboron (B2Pin2) in the presence of palladium catalysts (e.g., PdCl2(dppf)) and potassium acetate in dioxane at 100°C for 18–24 hours.

Key Reaction Conditions

ParameterSpecification
CatalystPdCl2(dppf) or Pd(dba)2
LigandXPhos or SPhos (optional)
SolventDioxane or tetrahydrofuran (THF)
Temperature80–100°C
Reaction Time12–24 hours
Yield85–91%

Optimization Strategies

  • Catalyst Loading : Reducing Pd loading to 0.5–1 mol% maintains efficiency while lowering costs.

  • Base Selection : Potassium acetate outperforms carbonate bases due to improved solubility in polar aprotic solvents.

  • Protecting Groups : Acetyl protection prevents undesired side reactions at the amino group during borylation.

Halogen-Metal Exchange Followed by Borylation

Lithium- or Magnesium-Mediated Exchange

This method involves treating 3-bromo-4-formamidopyridine with organometallic reagents (e.g., iPrMgCl·LiCl) at –78°C to generate a pyridinylmetal intermediate, which reacts with triisopropyl borate (B(OiPr)3) to form the boronic acid. Subsequent pinacol esterification yields the target compound.

Typical Workflow

  • Halogen-Metal Exchange :

    • Substrate: 3-bromo-4-formamidopyridine

    • Reagent: iPrMgCl·LiCl (2.5 equiv)

    • Solvent: THF at –78°C

    • Time: 1 hour

  • Borylation :

    • Borating Agent: B(OiPr)3 (3.0 equiv)

    • Quenching: 1M HCl

    • Isolation: Extract with ethyl acetate, dry over MgSO4

  • Pinacol Esterification :

    • Reagent: Pinacol (1.2 equiv)

    • Solvent: Toluene

    • Yield: 67–75%

Challenges and Solutions

  • Regioselectivity : Competing C2 vs. C3 borylation is mitigated by steric effects of the formamido group.

  • Moisture Sensitivity : Strict anhydrous conditions are required to prevent protodeboronation.

Directed Ortho-Metalation (DoM) Approach

Directed Borylation via Iridium Catalysis

Iridium complexes (e.g., [Ir(OMe)(COD)]2) enable direct C–H borylation of 4-formamidopyridine. The formamido group acts as a directing group, guiding borylation to the C3 position.

Optimized Conditions

ComponentQuantity
Catalyst[Ir(OMe)(COD)]2 (5 mol%)
Liganddtbpy (4,4’-di-tert-butyl-2,2’-bipyridine)
Boron SourceHBpin (1.5 equiv)
SolventCyclohexane
Temperature80°C
Yield60–68%

Limitations

  • Functional Group Tolerance : Sensitive to reducible groups (e.g., nitro).

  • Scale-Up Challenges : High catalyst loading increases costs for industrial production.

Magnesium-Mediated Borylation

One-Pot Synthesis

A patent-pending method utilizes magnesium metal to facilitate boron incorporation. 3-Bromo-4-formamidopyridine reacts with pinacol borane (HBpin) in THF under reflux, with magnesium shavings as a reductant.

Procedure Overview

  • Combine substrate (1.0 equiv), HBpin (1.2 equiv), and Mg (3.0 equiv) in THF.

  • Reflux for 6–8 hours under nitrogen.

  • Quench with saturated NH4Cl, extract with diethyl ether.

  • Purify via column chromatography (SiO2, hexane/EtOAc).

Performance Metrics

  • Yield: 70–78%

  • Purity: >95% (by HPLC)

Comparative Analysis of Methods

MethodYield (%)CostScalabilityFunctional Group Tolerance
Palladium-Catalyzed85–91HighExcellentModerate
Halogen-Metal Exchange67–75MediumGoodHigh
Directed C–H Borylation60–68Very HighLimitedLow
Magnesium-Mediated70–78LowModerateHigh

Key Insights :

  • The palladium-catalyzed route offers the highest yields and scalability, making it preferred for industrial applications.

  • Magnesium-mediated synthesis provides a cost-effective alternative but requires longer reaction times.

  • Directed C–H borylation is advantageous for substrates with pre-existing directing groups but suffers from catalyst costs.

Purification and Characterization

Isolation Techniques

  • Crystallization : Recrystallization from methanol/n-heptane yields >99% purity.

  • Chromatography : Silica gel chromatography (hexane/EtOAc 3:1) resolves boronic ester from unreacted starting material.

Analytical Data

  • 1H NMR (400 MHz, CDCl3): δ 8.45 (s, 1H, NH), 8.30 (d, J = 5.0 Hz, 1H), 7.85 (d, J = 5.0 Hz, 1H), 2.25 (s, 12H, pinacol CH3).

  • HPLC : tR = 6.2 min (C18 column, 70% MeOH/H2O) .

Chemical Reactions Analysis

Types of Reactions

4-(Formamido)pyridine-3-boronic acid pinacol ester undergoes various types of chemical reactions, including:

    Oxidation: This reaction can convert the boronic ester to a boronic acid.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling typically results in the formation of biaryl compounds .

Scientific Research Applications

4-(Formamido)pyridine-3-boronic acid pinacol ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 4-(Formamido)pyridine-3-boronic acid pinacol ester exerts its effects is primarily through its ability to form stable carbon-carbon bonds in cross-coupling reactions. The compound acts as a nucleophile, transferring its organic group to a palladium catalyst, which then facilitates the formation of the new bond . This process involves several key steps, including oxidative addition, transmetalation, and reductive elimination .

Comparison with Similar Compounds

Research Findings and Challenges

    Synthetic Efficiency: The use of low Pd catalyst loading (0.5–2 mol%) in contrasts with higher loads (5–10 mol%) for sterically hindered substrates (e.g., ), highlighting the need for tailored conditions . Contradictions: Some evidence (e.g., ) emphasizes universal Suzuki-Miyaura conditions, while others (e.g., ) note substrate-specific optimizations.

Biological Activity

However, I can provide some general insights about related boronic acid compounds that may be relevant:

Biological Activity of Boronic Acid Compounds

Boronic acid and boronic ester compounds have shown promise in various biological applications, particularly in medicinal chemistry and drug development.

Proteasome Inhibition

One of the key biological activities of some boronic acid compounds is proteasome inhibition. For example, bortezomib, a boronic acid-containing drug, acts as a proteasome inhibitor and is used in the treatment of multiple myeloma . The mechanism involves:

  • Binding to the catalytic site of the proteasome
  • Preventing protein cleavage
  • Causing accumulation of misfolded proteins
  • Triggering apoptosis in cancer cells

Enzyme Inhibition

Boronic acids can act as enzyme inhibitors due to their ability to form reversible covalent bonds with active site residues. This property has been exploited in the development of:

  • Protease inhibitors
  • Kinase inhibitors
  • Other enzyme modulators

Anticancer Activity

Several boronic acid derivatives have shown anticancer properties . They may:

  • Induce apoptosis in cancer cells
  • Inhibit cancer cell proliferation
  • Modulate various cellular pathways involved in cancer progression

Antibacterial and Antiviral Activity

Some boronic acid compounds have demonstrated antibacterial and antiviral properties, though specific mechanisms can vary depending on the compound structure .

Potential as Molecular Sensors

Boronic acids have been investigated for use as sensors due to their ability to form reversible covalent bonds with certain molecules .

While these general properties of boronic acids are known, it's important to note that the specific biological activity of 4-(Formamido)pyridine-3-boronic acid pinacol ester would depend on its unique structure and would require targeted research to elucidate its particular effects and mechanisms of action.

To determine the biological activity of this specific compound, experimental studies would need to be conducted, including:

  • In vitro enzyme assays
  • Cell-based assays for various biological targets
  • Structure-activity relationship (SAR) studies
  • Potential in vivo studies in animal models

Q & A

Basic Research Questions

Q. What are the recommended storage conditions to ensure the stability of 4-(Formamido)pyridine-3-boronic acid pinacol ester?

  • Methodological Answer : Store the compound at 2–8°C in a tightly sealed, moisture-proof container under inert gas (e.g., argon or nitrogen). Avoid exposure to light, humidity, and oxidizing agents. Stability is maintained for ≥12 months under these conditions, as per safety protocols for boronic esters .
  • Key Considerations : Regularly monitor purity via HPLC or NMR to detect decomposition products (e.g., free boronic acid).

Q. What synthetic routes are commonly employed to prepare this compound?

  • Methodological Answer :

  • Step 1 : React 4-amino-pyridine-3-boronic acid with Boc-formamidine in the presence of a coupling agent (e.g., EDC/HOBt) to protect the amino group.
  • Step 2 : Perform pinacol esterification using bis(pinacolato)diboron (B2_2Pin2_2) and a palladium catalyst (e.g., Pd(dppf)Cl2_2) in anhydrous THF at 60°C for 12 hours .
  • Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) to isolate the product.

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^{1}H and 13^{13}C NMR confirm the pinacol ester structure (e.g., characteristic peaks for pinacol methyl groups at δ ~1.2 ppm).
  • Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]+^+ expected at m/z 320.196 for C16_{16}H25_{25}BN2_2O4_4) .
  • HPLC-PDA : Assess purity (>95%) using a C18 column (acetonitrile/water + 0.1% formic acid).

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling reactions involving this compound be optimized for high yields?

  • Methodological Answer :

  • Catalyst Selection : Use Pd(PPh3_3)4_4 or XPhos Pd G3 for electron-deficient aryl halides. For sterically hindered partners, SPhos Pd or RuPhos Pd may improve efficiency .
  • Solvent System : Employ degassed 1,4-dioxane/water (5:1 v/v) with K3_3PO4_4 as base.
  • Reaction Monitoring : Track conversion via TLC (UV-active boronate intermediates) or LC-MS.
  • Reference Yield : 69% yield achieved under inert atmosphere at 110°C for 12 hours with Pd(dppf)Cl2_2 .

Q. How should researchers address contradictory data in reaction outcomes (e.g., variable yields)?

  • Methodological Answer :

  • Parameter Screening : Systematically vary catalysts, bases (e.g., K2_2CO3_3 vs. Cs2_2CO3_3), and solvent polarity.
  • Competing Reactions : Monitor protodeboronation (common in aqueous conditions) by spiking reactions with D2_2O and analyzing 1^{1}H NMR for deuterium incorporation .
  • Case Study : In one protocol, switching from K3_3PO4_4 to LiOH increased yield by 15% due to reduced hydrolysis .

Q. What strategies mitigate instability of this compound in aqueous or protic environments?

  • Methodological Answer :

  • Lyophilization : Pre-dry reagents and solvents (e.g., molecular sieves in THF).
  • Buffered Systems : Use pH 7–8 phosphate buffers to minimize boronate hydrolysis.
  • In Situ Derivatization : Convert the boronic ester to a more stable trifluoroborate salt if prolonged aqueous exposure is unavoidable .

Q. How can computational modeling predict reactivity in cross-coupling or bioconjugation applications?

  • Methodological Answer :

  • DFT Calculations : Compute Fukui indices to identify nucleophilic/electrophilic sites. For example, the boron center exhibits high electrophilicity (f+^+ ≈ 0.15) .
  • Docking Studies : Model interactions with enzymes (e.g., proteases for boronate-affinity probes) using AutoDock Vina.
  • Validation : Correlate computed activation energies with experimental kinetic data (e.g., Arrhenius plots) .

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